molecular formula C29H26F2N4O7S B12417631 Cap-dependent endonuclease-IN-9

Cap-dependent endonuclease-IN-9

Cat. No.: B12417631
M. Wt: 612.6 g/mol
InChI Key: JDOKXEGWAZOMOS-SNNZXTPGSA-N
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Description

Cap-dependent endonuclease-IN-9 is a potent inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of the influenza virus. This compound exhibits notable efficacy against the influenza virus with minimal cytotoxicity, enhanced in vivo pharmacokinetics, and robust pharmacodynamics . It effectively suppresses the RNA polymerase activity of the influenza virus, making it a promising candidate for antiviral therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cap-dependent endonuclease-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using various analytical techniques to confirm their structure and purity .

Scientific Research Applications

Applications in Antiviral Research

  • Influenza Virus Treatment :
    • Cap-dependent endonuclease-IN-9 has shown significant efficacy against various strains of influenza A and B viruses. Its ability to inhibit the RNA polymerase activity of these viruses positions it as a promising therapeutic agent in combating influenza infections .
  • Comparative Efficacy Studies :
    • In comparative studies with other CEN inhibitors like baloxavir marboxil, this compound demonstrated superior binding affinity and inhibitory activity against specific influenza strains. For instance, compounds structurally similar to this compound exhibited IC50 values lower than those of baloxavir, indicating enhanced potency in inhibiting CEN activity .
  • Case Studies :
    • A study highlighted the effectiveness of this compound in reducing viral titers in infected cell cultures significantly. The compound achieved a log reduction in virus titers comparable to or exceeding that observed with traditional antiviral therapies .

Data Table: Comparative Inhibition Potency

CompoundIC50 (µM)Target VirusReference
This compound3.29Influenza A/H1N1
Baloxavir marboxil7.45Influenza A/B
S-0331885.0Influenza A/H3N2
Favipiravir20.0Influenza A

Mechanism of Action

Cap-dependent endonuclease-IN-9 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating and spreading within the host. The compound targets the active site of the enzyme, blocking its catalytic activity and thereby disrupting the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cap-dependent endonuclease-IN-9 include:

Uniqueness

This compound is unique due to its enhanced pharmacokinetics and minimal cytotoxicity compared to other similar compounds. It also shows robust pharmacodynamics, making it a promising candidate for further development as an antiviral agent .

Biological Activity

Cap-dependent endonuclease-IN-9 (CEN-IN-9) is a potent inhibitor of cap-dependent endonucleases (CENs), which are critical enzymes in the life cycle of various viruses, including influenza. These enzymes facilitate the "cap-snatching" mechanism, allowing viruses to hijack host cellular machinery for their replication and transcription. This article delves into the biological activity of CEN-IN-9, exploring its mechanisms, efficacy, structure-activity relationships, and potential clinical applications.

CENs play a pivotal role in viral RNA transcription by cleaving capped RNA molecules to generate primers for viral mRNA synthesis. Specifically, CEN-IN-9 inhibits the endonuclease activity associated with the influenza virus's RNA polymerase complex, which comprises three subunits: PA, PB1, and PB2. The active site for endonucleolytic cleavage is located in the PB1 subunit and is characterized by essential acidic amino acids that facilitate the cleavage of bound-capped RNAs .

Structure of CEN-IN-9

The structural configuration of CEN-IN-9 allows it to effectively bind to the active site of cap-dependent endonucleases. The compound's design incorporates features that enhance its interaction with the endonuclease, thereby increasing its inhibitory potency compared to other known inhibitors like baloxavir.

Inhibition Studies

In vitro studies have demonstrated that CEN-IN-9 exhibits significant inhibitory activity against various strains of influenza virus. The compound shows a low IC50 value, indicating high potency:

CompoundIC50 (µM)Target
CEN-IN-93.29Cap-dependent endonuclease
Baloxavir7.45Cap-dependent endonuclease

These results suggest that CEN-IN-9 is more effective than baloxavir in inhibiting cap-dependent endonuclease activity .

In Vivo Efficacy

Recent studies have evaluated the in vivo efficacy of CEN-IN-9 in animal models infected with influenza viruses. For instance, mice treated with CEN-IN-9 showed a significant reduction in viral load and improved survival rates compared to control groups:

  • Study 1 : Mice infected with H7N9 virus and treated with CEN-IN-9 exhibited a 90% survival rate over a 14-day observation period.
  • Study 2 : In a comparative study against oseltamivir, CEN-IN-9 not only reduced body weight loss but also significantly decreased mortality rates among infected mice .

Mechanistic Insights

The mechanism by which CEN-IN-9 exerts its antiviral effects involves competitive inhibition at the active site of the cap-dependent endonuclease. Molecular docking studies suggest that structural modifications in CEN-IN-9 enhance its binding affinity, leading to effective inhibition of viral replication .

Structure-Activity Relationship (SAR)

The effectiveness of CEN-IN-9 can be attributed to specific structural features that improve its interaction with the target enzyme:

  • Dibenzothiepin Derivatives : Modifications involving dibenzothiepin structures have been shown to enhance inhibitory activity.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups increases binding affinity and enhances inhibition.
  • Chiral Centers : Introducing chiral centers has been found to significantly improve interaction with the endonuclease .

Properties

Molecular Formula

C29H26F2N4O7S

Molecular Weight

612.6 g/mol

IUPAC Name

[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1

InChI Key

JDOKXEGWAZOMOS-SNNZXTPGSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4

Origin of Product

United States

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